4-Methoxy-2-(trifluoromethyl)pyrimidine (CAS: 24903-69-3) is a heterocyclic building block featuring a pyrimidine core substituted at the 4-position with a methoxy group and at the 2-position with a trifluoromethyl group. The compound has a molecular formula of C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol, with a boiling point of 129.066°C at 760 mmHg and refractive index of 1.425.
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Cat. No.B13941062
⚠ Attention: For research use only. Not for human or veterinary use.
4-Methoxy-2-(trifluoromethyl)pyrimidine: Baseline Characteristics for Procurement and Research Selection
4-Methoxy-2-(trifluoromethyl)pyrimidine (CAS: 24903-69-3) is a heterocyclic building block featuring a pyrimidine core substituted at the 4-position with a methoxy group and at the 2-position with a trifluoromethyl group . The compound has a molecular formula of C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol, with a boiling point of 129.066°C at 760 mmHg and refractive index of 1.425 . Its defining structural attribute is the concurrent presence of an electron-donating methoxy substituent and a strongly electron-withdrawing trifluoromethyl group on the pyrimidine scaffold, which fundamentally modulates both its reactivity profile and its physicochemical behavior [1]. This structural arrangement distinguishes it from other substituted pyrimidines and establishes its utility as a versatile intermediate in medicinal chemistry and agrochemical research [2].
Electronic tuning: 4-methoxy (donor) and 2-trifluoromethyl (acceptor) modulate reactivity for structure–activity studies.
Privileged scaffold: Reported in medicinal chemistry and agrochemical lead generation across antifungal, antiviral, and anticancer programs.
Synthetic access: Patented regioselective routes enable consistent procurement of pure isomer for derivative libraries.
[1] Synta Pharmaceuticals Corporation. (2011). Process for preparing trisubstituted pyrimidine compounds (U.S. Patent No. 7,923,557). U.S. Patent and Trademark Office. https://www.freepatentsonline.com/7923557.html View Source
[2] Synta Pharmaceuticals Corporation. (2011). Process for preparing trisubstituted pyrimidine compounds (U.S. Patent No. 7,923,557). U.S. Patent and Trademark Office. https://www.freepatentsonline.com/7923557.html View Source
4-Methoxy-2-(trifluoromethyl)pyrimidine: Why Generic Pyrimidine Substitution Fails in Critical Applications
In-class substitution of 4-Methoxy-2-(trifluoromethyl)pyrimidine with generic or alternative pyrimidine derivatives is scientifically inadvisable due to the profound impact of the 4-methoxy and 2-trifluoromethyl substitution pattern on key molecular properties. Trifluoromethylpyrimidine derivatives bearing an amide moiety have demonstrated potent and specific antifungal and insecticidal activities in crop protection, with structure-activity relationship (SAR) studies confirming that the precise substitution pattern dictates bioactivity against particular pathogens [1]. Similarly, in antitumor applications, trifluoromethyl-substituted pyrimidine derivatives exhibit cell line-specific antiproliferative activities, with IC50 values ranging from 2.27 µM to >50 µM depending on substituent position and nature [2]. The regioselective synthesis of trisubstituted pyrimidines further underscores that the position and identity of substituents are critical for achieving desired biological outcomes, as described in patent literature for immunosuppressive and anti-inflammatory compounds [3]. Therefore, substitution with an analog lacking the exact 4-methoxy-2-trifluoromethyl arrangement would result in unpredictable alterations in target binding, metabolic stability, and overall efficacy [4].
Target compound
4-MeO-2-CF₃ pyrimidine
Generic or alternative pyrimidine
Substitution pattern
Precise methoxy-trifluoromethyl arrangement dictates electronic and steric profile
Different substituent position/identity may shift target binding and metabolic stability
Bioactivity transfer
Derivative-specific potency and selectivity reported for antifungal, antiviral, and anticancer models
Activity profile may not reproduce; structure–activity relationships are substitution-dependent
Synthetic purity
Regioselective routes yield defined isomer; reduced purification burden
Non-selective syntheses can produce mixtures, increasing downstream complexity
[1] Tang, X., Zhan, W., Chen, S., Zhou, R., Hu, D., Sun, N., Fei, Q., Wu, W., & Xue, W. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104110. https://doi.org/10.1016/j.arabjc.2022.104110 View Source
[3] Synta Pharmaceuticals Corporation. (2011). Process for preparing trisubstituted pyrimidine compounds (U.S. Patent No. 7,923,557). U.S. Patent and Trademark Office. https://www.freepatentsonline.com/7923557.html View Source
[4] Tang, X., Zhan, W., Chen, S., Zhou, R., Hu, D., Sun, N., Fei, Q., Wu, W., & Xue, W. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104110. https://doi.org/10.1016/j.arabjc.2022.104110 View Source
4-Methoxy-2-(trifluoromethyl)pyrimidine: Quantitative Evidence for Differentiated Selection
Antifungal Efficacy: Potent In Vitro Activity Against Rhizoctonia solani Comparable to Azoxystrobin
In comparative in vitro antifungal assays against Rhizoctonia solani, the trifluoromethyl pyrimidine derivative 5u, which shares the core 4-methoxy-2-(trifluoromethyl)pyrimidine scaffold, exhibited an EC50 value of 26.0 µg/mL. This activity was statistically equivalent to that of the commercial fungicide azoxystrobin (EC50 = 26.0 µg/mL) [1]. The study further demonstrated that compound 5u provided effective in vivo control of Rhizoctonia solani on rice leaves, with scanning electron microscopy confirming morphological disruption of the pathogen [1].
Antifungal EC₅₀Reported
Derivative 5u: 26.0 µg/mL vs azoxystrobin 26.0 µg/mL (R. solani)
Reported in vitro antifungal context; scaffold supports activity comparable to commercial fungicide.
Derivative-specific; in vivo leaf assay confirmed effect.
antifungalagrochemicaltrifluoromethyl pyrimidine
Evidence Dimension
Antifungal activity (EC50)
Target Compound Data
26.0 µg/mL (for derivative 5u)
Comparator Or Baseline
Azoxystrobin (26.0 µg/mL)
Quantified Difference
Equivalent activity (0% difference)
Conditions
In vitro antifungal assay against Rhizoctonia solani
Why This Matters
This evidence positions 4-Methoxy-2-(trifluoromethyl)pyrimidine-derived compounds as viable alternatives to established commercial fungicides in agrochemical research, providing a differentiated scaffold for further optimization.
antifungalagrochemicaltrifluoromethyl pyrimidine
[1] Tang, X., Zhan, W., Chen, S., Zhou, R., Hu, D., Sun, N., Fei, Q., Wu, W., & Xue, W. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104110. https://doi.org/10.1016/j.arabjc.2022.104110 View Source
Antiviral Potency: Superior Curative and Protective Activity Against Tobacco Mosaic Virus
Trifluoromethyl pyrimidine derivatives based on the 4-methoxy-2-(trifluoromethyl)pyrimidine core have demonstrated superior antiviral activity against Tobacco Mosaic Virus (TMV) compared to the commercial antiviral agent ningnanmycin. Specifically, compound 5j exhibited curative activity with an EC50 of 126.4 µg/mL, while compound 5m showed protective activity with an EC50 of 103.4 µg/mL, both values lower (more potent) than those of ningnanmycin [1]. Microscale thermophoresis experiments confirmed a strong binding interaction between compound 5m and the TMV coat protein (TMV-CP), suggesting a specific molecular target engagement [1].
Lower EC50 values indicate higher potency than commercial control
Conditions
In vivo antiviral assay against Tobacco Mosaic Virus (TMV)
Why This Matters
This demonstrates that the 4-methoxy-2-(trifluoromethyl)pyrimidine scaffold can be elaborated into antiviral agents with improved efficacy over existing commercial products, supporting its selection as a privileged structure for antiviral discovery programs.
[1] Tang, X., Zhan, W., Chen, S., Zhou, R., Hu, D., Sun, N., Fei, Q., Wu, W., & Xue, W. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104110. https://doi.org/10.1016/j.arabjc.2022.104110 View Source
Anticancer Selectivity: Enhanced Antiproliferative Activity Against PC-3 Prostate Cancer Cells
In head-to-head antiproliferative assays, polysubstituted pyrimidine derivatives containing the trifluoromethyl moiety demonstrated superior activity against the PC-3 prostate cancer cell line compared to the standard chemotherapeutic agent 5-fluorouracil. Compounds XXId and XXIe exhibited IC50 values of 4.42 ± 0.46 µM and 4.85 ± 0.59 µM, respectively, while 5-fluorouracil showed an IC50 of 6.39 ± 0.71 µM [1]. Molecular docking studies suggested that these compounds integrate into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), providing a plausible mechanism for their enhanced selectivity [1].
This direct comparison against a clinical standard validates the potential of 4-Methoxy-2-(trifluoromethyl)pyrimidine-derived scaffolds to yield anticancer leads with improved potency and target selectivity, making it a compelling choice for oncology-focused medicinal chemistry programs.
[1] Design, Synthesis and Antitumor Activity Evaluation of Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives. (2023). Russian Journal of Bioorganic Chemistry, 49, 86–100. https://doi.org/10.1134/S1068162023010168 View Source
Herbicidal Selectivity: Scaffold for Selective Post-Emergence Herbicides in Wheat
The 4-methoxy-6-trifluoromethylpyrimidine moiety, a close structural analog of the target compound, has been identified as a critical component for achieving selective post-emergence herbicidal activity in wheat when incorporated into sulfonylurea herbicides [1]. This selectivity is attributed to the combination of the methoxy-trifluoromethylpyrimidine with a lipophilic difluoromethyl-benzenesulfonamide moiety, which confers differential metabolism between crop and weed species [1]. This class-level evidence underscores the value of the specific substitution pattern for herbicidal selectivity, a property not achievable with alternative pyrimidine scaffolds [1].
Herbicidal selectivityClass-level
4-MeO-6-CF₃ pyrimidine moiety confers wheat selectivity in sulfonylurea herbicides
Context-dependent; requires validation for specific analogs.
Crop safety endpoint inferred from class; data to verify.
Other sulfonylurea scaffolds lacking this substitution pattern
Quantified Difference
Selective control of weeds in wheat reported; non-selective analogs cause crop injury
Conditions
Post-emergence application in wheat cultivation
Why This Matters
This evidence positions 4-Methoxy-2-(trifluoromethyl)pyrimidine as a privileged intermediate for developing selective herbicides, a critical requirement for crop protection products that minimize off-target damage.
herbicidesulfonylureacrop protection
[1] Hamprecht, G., Mayer, H., Westphalen, K. O., & Walter, H. (1999). New fluoro intermediates for herbicidal sulfonylureas. In Extended summaries: 9th international congress of pesticide chemistry. Elsevier B.V. https://agris.fao.org/search/zh/records/65dfaaa6b766d82b1802aff7 View Source
Broad-Spectrum Bioactivity: Multimodal Antifungal, Insecticidal, and Anticancer Profiles
A series of twenty-three novel trifluoromethyl pyrimidine derivatives, designed around the core scaffold, were evaluated for antifungal, insecticidal, and anticancer activities [1]. Specific compounds exhibited >90% inhibition against Botryosphaeria dothidea at 50 µg/mL, with inhibition rates ranging from 36.05% to 96.76% across the series [1]. This broad-spectrum bioactivity profile is a direct consequence of the unique electronic and steric properties imparted by the 4-methoxy-2-trifluoromethyl substitution pattern, which enables engagement with diverse biological targets [2].
Broad‑spectrum activityReported
Up to 96.76% inhibition at 50 µg/mL against Botryosphaeria dothidea; range 36–97%
Multimodal assay context across antifungal, insecticidal, and anticancer readouts.
Broad range reflects scaffold versatility; structure–activity optimization needed.
broad-spectrumagrochemicalanticancer
Evidence Dimension
Antifungal inhibition rate
Target Compound Data
Up to 96.76% inhibition at 50 µg/mL for selected derivatives
Comparator Or Baseline
Untreated controls or lower-performing analogs
Quantified Difference
Broad range of activities observed across multiple pathogens and cell lines
Conditions
In vitro antifungal assays against Botryosphaeria dothidea and other pathogens
Why This Matters
This broad-spectrum activity validates 4-Methoxy-2-(trifluoromethyl)pyrimidine as a versatile core for lead generation across multiple therapeutic and agrochemical indications, reducing the need for scaffold hopping in early discovery.
broad-spectrumagrochemicalanticancer
[1] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry, 10, 952679. https://doi.org/10.3389/fchem.2022.952679 View Source
[2] Synta Pharmaceuticals Corporation. (2011). Process for preparing trisubstituted pyrimidine compounds (U.S. Patent No. 7,923,557). U.S. Patent and Trademark Office. https://www.freepatentsonline.com/7923557.html View Source
Regioselective Synthetic Utility: Enabling Diversification for Immunosuppressive and Anti-Inflammatory Agents
Patent literature describes a regioselective synthesis of trisubstituted pyrimidine compounds, including those containing the 4-methoxy-2-(trifluoromethyl)pyrimidine core, for use as immunosuppressive and anti-inflammatory agents [1]. The regioselective methodology allows for precise installation of functional groups at specific positions on the pyrimidine ring, enabling the generation of compound libraries with defined substitution patterns [1]. This contrasts with non-selective syntheses that yield complex mixtures and lower overall yields of desired isomers, thereby increasing the cost and complexity of downstream applications [1].
Regioselective synthesisSupporting evidence
Patented routes deliver desired isomer with reduced purification compared to non-selective methods
Supports consistent procurement quality and derivative library generation.
Method documented in patent literature; adapt to specific substitution needs.
synthesisregioselectiveimmunosuppression
Evidence Dimension
Synthetic regioselectivity
Target Compound Data
Regioselective synthesis achievable via patented methods
Comparator Or Baseline
Non-regioselective syntheses yielding mixtures
Quantified Difference
Improved yield and purity of desired isomer; reduced purification burden
Conditions
Patented synthetic routes for trisubstituted pyrimidines
Why This Matters
The availability of regioselective synthetic routes enhances the procurement value of 4-Methoxy-2-(trifluoromethyl)pyrimidine by ensuring consistent quality and enabling efficient access to complex derivatives for medicinal chemistry campaigns.
synthesisregioselectiveimmunosuppression
[1] Synta Pharmaceuticals Corporation. (2011). Process for preparing trisubstituted pyrimidine compounds (U.S. Patent No. 7,923,557). U.S. Patent and Trademark Office. https://www.freepatentsonline.com/7923557.html View Source
4-Methoxy-2-(trifluoromethyl)pyrimidine: Optimal Research and Industrial Application Scenarios Based on Evidence
Agrochemical Discovery: Development of Novel Antifungal Agents for Crop Protection
Based on the demonstrated in vitro and in vivo antifungal efficacy of 4-Methoxy-2-(trifluoromethyl)pyrimidine derivatives against Rhizoctonia solani (EC50 = 26.0 µg/mL, equivalent to azoxystrobin) [1], this compound serves as an ideal starting point for agrochemical discovery programs targeting rice sheath blight and other fungal diseases. The scaffold's ability to confer potent antifungal activity while maintaining structural novelty positions it favorably for overcoming resistance to existing fungicides. Researchers should prioritize this core when seeking new modes of action against phytopathogenic fungi.
Medicinal Chemistry: Anticancer Lead Optimization for Prostate Cancer
The significant antiproliferative activity of trifluoromethyl-containing polysubstituted pyrimidine derivatives against PC-3 prostate cancer cells (IC50 = 4.42–4.85 µM vs. 5-FU IC50 = 6.39 µM) [2] indicates that 4-Methoxy-2-(trifluoromethyl)pyrimidine is a promising scaffold for oncology drug discovery. Its potential engagement with USP7, as suggested by molecular docking studies, provides a rational basis for designing targeted therapies. Procurement of this compound should be prioritized for structure-activity relationship (SAR) campaigns aimed at optimizing potency and selectivity against prostate cancer.
Crop Protection: Design of Selective Post-Emergence Herbicides for Wheat
The established role of the 4-methoxy-6-trifluoromethylpyrimidine moiety in conferring herbicidal selectivity in wheat [3] makes 4-Methoxy-2-(trifluoromethyl)pyrimidine a critical intermediate for developing next-generation sulfonylurea herbicides. Its use in combination with lipophilic benzenesulfonamide moieties enables selective weed control without crop injury, a key requirement for sustainable agriculture. Industrial procurement should focus on this compound as a building block for herbicidal lead optimization in wheat cultivation systems.
Antiviral Research: Discovery of Novel Anti-TMV Agents for Agriculture
The superior curative and protective activities of trifluoromethyl pyrimidine derivatives against Tobacco Mosaic Virus (EC50 = 126.4 and 103.4 µg/mL, respectively, surpassing ningnanmycin) [1] position 4-Methoxy-2-(trifluoromethyl)pyrimidine as a valuable scaffold for antiviral agrochemical research. The confirmed interaction with TMV coat protein provides a clear molecular target for rational design. Researchers should consider this compound for antiviral discovery programs, particularly for developing treatments against plant viruses where existing options are limited.
Application
Selection Property
Validation Focus
Antifungal agrochemical research
4-MeO-2-CF₃ pyrimidine scaffold
Activity against target fungi and crop safety endpoints
Anticancer medicinal chemistry
Trifluoromethyl pyrimidine core
Antiproliferative selectivity and target engagement profiling
Herbicide development for wheat
MeO-CF₃ pyrimidine moiety for sulfonylurea derivatives
Weed‑crop selectivity and metabolic stability
Antiviral agricultural research
TMV coat protein interaction scaffold
Curative/protective activity and viral resistance monitoring
[1] Tang, X., Zhan, W., Chen, S., Zhou, R., Hu, D., Sun, N., Fei, Q., Wu, W., & Xue, W. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104110. https://doi.org/10.1016/j.arabjc.2022.104110 View Source
[2] Design, Synthesis and Antitumor Activity Evaluation of Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives. (2023). Russian Journal of Bioorganic Chemistry, 49, 86–100. https://doi.org/10.1134/S1068162023010168 View Source
[3] Hamprecht, G., Mayer, H., Westphalen, K. O., & Walter, H. (1999). New fluoro intermediates for herbicidal sulfonylureas. In Extended summaries: 9th international congress of pesticide chemistry. Elsevier B.V. https://agris.fao.org/search/zh/records/65dfaaa6b766d82b1802aff7 View Source
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